![molecular formula C21H21NO4 B572509 3-Hydroxy-2-[3-hydroxy-4-(pyrrolidin-1-yl)phenyl]-6,7-dimethylchromen-4-one CAS No. 1353224-67-5](/img/structure/B572509.png)
3-Hydroxy-2-[3-hydroxy-4-(pyrrolidin-1-yl)phenyl]-6,7-dimethylchromen-4-one
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Description
The compound “3-Hydroxy-2-[3-hydroxy-4-(pyrrolidin-1-yl)phenyl]-6,7-dimethylchromen-4-one” is a complex organic molecule with a molecular weight of 351.4 . It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains two hydroxy groups and a chromen-4-one group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, two hydroxy groups, and a chromen-4-one group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The presence of the hydroxy groups and the chromen-4-one group likely contribute to the compound’s reactivity and biological activity.Physical And Chemical Properties Analysis
The compound has a molecular weight of 351.4 . Other physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the search results. These properties would likely depend on factors such as the compound’s molecular structure and the presence of functional groups.Scientific Research Applications
Antimicrobial Activity
Compounds with similar structures have been shown to exhibit antimicrobial activity. The presence of a pyrrolidine ring, which is known for its use in drug discovery due to its versatility and contribution to stereochemistry, suggests that this compound may have potential as an antimicrobial agent .
Antifungal Activity
The pyranone scaffold, which is related to the chromen-4-one structure of the compound , has been associated with antifungal activity. This suggests that the compound could be investigated for use against fungal infections .
Tyrosinase Inhibition
Compounds with hydroxy and methoxy groups have been studied for their ability to inhibit tyrosinase, an enzyme involved in melanin biosynthesis. This indicates a potential application of this compound as a skin-whitening agent in cosmetics and skincare formulations .
Excited-State Intramolecular Proton Transfer (ESIPT)
The compound’s structure hints at the possibility of it being used as a fluorescent probe based on ESIPT, which is a photophysical process where a proton is transferred within the molecule upon excitation .
Drug Discovery
The pyrrolidine ring is a common feature in many drug molecules due to its non-planarity and ability to increase three-dimensional coverage. This suggests that the compound could be explored for various therapeutic potentials in drug discovery .
Solvent Effects Study
The unique structure of this compound may make it suitable for studying solvent effects on its properties and behavior, which can be valuable in understanding reaction mechanisms .
properties
IUPAC Name |
3-hydroxy-2-(3-hydroxy-4-pyrrolidin-1-ylphenyl)-6,7-dimethylchromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-12-9-15-18(10-13(12)2)26-21(20(25)19(15)24)14-5-6-16(17(23)11-14)22-7-3-4-8-22/h5-6,9-11,23,25H,3-4,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBMQCNHVIBXLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C(C2=O)O)C3=CC(=C(C=C3)N4CCCC4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718929 |
Source
|
Record name | 3-Hydroxy-2-[3-hydroxy-4-(pyrrolidin-1-yl)phenyl]-6,7-dimethyl-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1353224-67-5 |
Source
|
Record name | 3-Hydroxy-2-[3-hydroxy-4-(1-pyrrolidinyl)phenyl]-6,7-dimethyl-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353224-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxy-2-[3-hydroxy-4-(pyrrolidin-1-yl)phenyl]-6,7-dimethyl-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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